Farnesyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-14(2)8-6-9-15(3)10-7-11-16(4)12-13-19-17(5)18/h8,10,12H,6-7,9,11,13H2,1-5H3/b15-10+,16-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIGZINMAOQWLX-NCZFFCEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC(=O)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC(=O)C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5047110 | |
| Record name | trans,trans-Farnesyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Rosy floral aroma | |
| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble to insoluble in water, Soluble (in ethanol) | |
| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.908-0.914 | |
| Record name | (E,Z)-3,7,11-Trimethyldodeca-2,6,10-trienyl acetate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1809/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
4128-17-0, 29548-30-9 | |
| Record name | (E,E)-Farnesyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4128-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Farnesyl acetate, (2E,6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004128170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesol acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 2,6,10-Dodecatrien-1-ol, 3,7,11-trimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | trans,trans-Farnesyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5047110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7,11-trimethyldodeca-2,6,10-trienyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FARNESYL ACETATE, (2E,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5ZJ1FOC2I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Farnesyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0240268 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Farnesyl Acetate
Mevalonate (B85504) Pathway Precursors to Farnesyl Pyrophosphate (FPP)
The journey to farnesyl acetate (B1210297) begins with the mevalonate (MVA) pathway, a fundamental metabolic route for the production of isoprenoids and sterols. ontosight.aizfin.orgebi.ac.uk This pathway utilizes acetyl-CoA as its initial building block. plos.orgencyclopedia.pub In mammals, fungi, and plants, the MVA pathway is the primary source for synthesizing isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the universal five-carbon precursors for all isoprenoids. plos.orgencyclopedia.pubmdpi.com
Enzymatic Steps Leading to FPP Synthesis
The synthesis of FPP is a multi-step enzymatic process. uniprot.org It commences with the condensation of acetyl-CoA and acetoacetyl-CoA to form 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA), a reaction catalyzed by HMG-CoA synthase. encyclopedia.pub Subsequently, HMG-CoA reductase, a rate-limiting enzyme, reduces HMG-CoA to mevalonate. encyclopedia.pubnih.gov Mevalonate is then phosphorylated twice and decarboxylated to produce IPP. encyclopedia.pub
IPP can be isomerized to DMAPP by the enzyme isopentenyl pyrophosphate isomerase. google.com The synthesis of FPP is then carried out by farnesyl pyrophosphate synthase (FPPS), which catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP. uniprot.orgbibliotekanauki.plnih.gov This process first yields geranyl pyrophosphate (GPP), a 10-carbon intermediate, which is then further condensed with another IPP molecule to form the 15-carbon FPP. plos.orgencyclopedia.pubigem.wikinih.gov
Table 1: Key Enzymes in the Mevalonate Pathway Leading to FPP
| Enzyme | Function |
| HMG-CoA synthase | Catalyzes the condensation of acetyl-CoA and acetoacetyl-CoA to form HMG-CoA. encyclopedia.pub |
| HMG-CoA reductase | Reduces HMG-CoA to mevalonate, a rate-limiting step. encyclopedia.pubnih.gov |
| Mevalonate kinase | Phosphorylates mevalonate. google.com |
| Phosphomevalonate kinase | Further phosphorylates mevalonate phosphate. google.com |
| Mevalonate-5-pyrophosphate decarboxylase | Decarboxylates mevalonate-5-pyrophosphate to yield IPP. google.com |
| Isopentenyl pyrophosphate isomerase | Isomerizes IPP to DMAPP. google.com |
| Farnesyl pyrophosphate synthase (FPPS) | Catalyzes the sequential condensation of IPP with DMAPP and then GPP to form FPP. uniprot.orgbibliotekanauki.plnih.gov |
Regulation of FPP Synthesis and its Impact on Downstream Metabolism
The synthesis of FPP is a critical regulatory point in the isoprenoid biosynthetic pathway. nih.gov FPP stands at a major metabolic crossroads, serving as the precursor for a wide array of essential molecules, including sterols (like cholesterol), dolichols, ubiquinones, and carotenoids. uniprot.orgnih.govfrontierspartnerships.org It is also the substrate for protein farnesylation, a crucial post-translational modification. uniprot.orgnih.gov
The regulation of FPPS activity is vital for controlling the flow of intermediates into these diverse downstream pathways. bibliotekanauki.pl For instance, in plants, the presence of multiple FPPS genes allows for differential regulation in response to environmental cues or attacks from herbivores and pathogens. bibliotekanauki.plfrontierspartnerships.org The levels of FPP can also influence the activity of other enzymes in the pathway; for example, farnesol (B120207), the dephosphorylated form of FPP, can regulate HMG-CoA reductase. frontierspartnerships.org
Conversion of Farnesyl Pyrophosphate to Farnesol
The conversion of FPP to farnesol is a crucial step in the biosynthesis of farnesyl acetate. This dephosphorylation reaction can be catalyzed by various enzymes. researchgate.net
Role of Farnesyl Phosphatase in Farnesol Production
In many organisms, the hydrolysis of FPP to farnesol is carried out by specific phosphatases. researchgate.netnih.gov For example, in the mosquito Aedes aegypti, the late stages of juvenile hormone III biosynthesis involve the hydrolysis of FPP to farnesol. plos.org Studies have identified farnesyl pyrophosphate phosphatases (FPPases) that efficiently catalyze this conversion. plos.org In Escherichia coli, the integral membrane phosphatases PgpB and YbjG have been shown to hydrolyze FPP to farnesol. nih.gov Similarly, in the fungus Candida albicans, cell extracts contain enzymatic activity that converts FPP to farnesol, and this process is enhanced when the downstream enzyme, squalene (B77637) synthase, is inhibited. unl.edu
Alternative Pathways to Farnesol
While phosphatases play a significant role, farnesol can also be produced through the action of certain terpene synthases. researchgate.net Some sesquiterpene synthases have broad substrate specificity and can produce farnesol from FPP. researchgate.net In apple skin tissue, the biosynthesis of α-farnesene, a related sesquiterpene, occurs directly from FPP via the enzyme α-farnesene synthase, rather than through a farnesol intermediate. ashs.org However, the same study noted that farnesol was a significant product when labeled precursors were used, suggesting that the pathway can be influenced by substrate availability. ashs.org
Acetylation of Farnesol to this compound
The final step in the biosynthesis of this compound is the acetylation of farnesol. chemicalbook.comorgsyn.org This reaction involves the transfer of an acetyl group from a donor molecule, typically acetyl-CoA, to the hydroxyl group of farnesol. This esterification can be achieved synthetically by reacting farnesol with acetic anhydride (B1165640) in the presence of pyridine. orgsyn.org In biological systems, this conversion is catalyzed by an alcohol acetyltransferase (ATF). nih.gov For instance, a heterologous this compound biosynthesis pathway has been constructed in E. coli by overexpressing an alcohol acetyltransferase (ATF1) to facilitate the esterification of farnesol to this compound. nih.gov
Enzymatic Mechanisms of Acetylation (e.g., Alcohol Acetyltransferase, ATF1)
The key reaction in this compound biosynthesis is the acetylation of farnesol. This transformation is catalyzed by a class of enzymes known as alcohol acetyltransferases (AATs), which belong to the broader family of alcohol acyltransferases. nih.gov These enzymes facilitate the transfer of an acetyl group from a donor molecule, typically acetyl-coenzyme A (acetyl-CoA), to the hydroxyl group of an alcohol substrate, in this case, farnesol. nih.govoup.com
A prominent and well-studied example of such an enzyme is the Alcohol O-acetyltransferase 1 (ATF1). uniprot.org Originally identified in yeast like Saccharomyces cerevisiae, ATF1 is responsible for the synthesis of a variety of acetate esters that contribute to the flavor and aroma profiles of fermented beverages. uniprot.orgresearchgate.net The enzyme is promiscuous with respect to its alcohol substrate but shows high specificity for acetyl-CoA as the acyl donor. uniprot.org The catalytic activity of AATs like ATF1 is crucial for the production of volatile esters. nih.govresearchgate.net In engineered systems, the heterologous expression of the ATF1 gene has been successfully used to catalyze the esterification of farnesol into this compound. nih.gov
Identification of Specific Acetyltransferases in Diverse Organisms
Alcohol acetyltransferases capable of synthesizing various esters have been identified across different biological kingdoms, including fungi, plants, and bacteria. While not all have been explicitly confirmed to produce this compound, their substrate flexibility suggests potential activity.
In the yeast Saccharomyces cerevisiae, two primary alcohol acetyltransferases, Atf1p and Atf2p, encoded by the ATF1 and ATF2 genes, are responsible for the bulk of acetate ester production during fermentation. researchgate.net Atf1p is considered the major enzyme for this activity. researchgate.net In the realm of plants, which are a rich source of terpenoids, several AATs have been characterized. For instance, in strawberry (Fragaria x ananassa), the FaAAT2 enzyme has been shown to utilize a range of alcohols to produce esters, contributing significantly to fruit aroma. oup.com In hazelnut (Corylus avellana), an acetyltransferase involved in the paclitaxel (B517696) biosynthetic pathway, taxadien-5α-ol-O-acetyltransferase (TDAT), demonstrates the role of this enzyme class in complex terpenoid synthesis. plos.org Furthermore, research has shown that chloramphenicol (B1208) acetyltransferases (CATs) from prokaryotes can be engineered to function as robust AATs, expanding the toolkit for biosynthetic applications. nih.gov
| Enzyme/Gene | Organism of Origin | Substrate(s) | Notes |
| ATF1 | Saccharomyces cerevisiae (Yeast) | Farnesol, other alcohols + Acetyl-CoA | Major enzyme for acetate ester synthesis in yeast; used in engineered E. coli to produce this compound. uniprot.orgresearchgate.netnih.gov |
| ATF2 | Saccharomyces cerevisiae (Yeast) | Alcohols + Acetyl-CoA | A second alcohol acetyltransferase involved in ester synthesis. researchgate.net |
| FaAAT2 | Fragaria x ananassa (Strawberry) | C1-C8 straight-chain alcohols, aromatic alcohols + Acetyl-CoA | Plays a key role in the biogenesis of strawberry aroma esters. oup.com |
| TDAT | Corylus avellana (Hazelnut) | Taxa-4(20),11(12)-dien-5α-ol + Acetyl-CoA | An acetyltransferase involved in the early steps of paclitaxel biosynthesis. plos.org |
| Engineered CATs | Prokaryotes | Various alcohols and acyl-CoAs | Chloramphenicol acetyltransferases engineered to function as efficient AATs. nih.gov |
Heterologous Biosynthesis of this compound in Engineered Systems
The production of this compound and other valuable natural products is often limited by the low yields and complex extraction processes from their native sources. illinois.edu Consequently, metabolic engineering and synthetic biology have been employed to establish heterologous biosynthesis pathways in genetically tractable microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govillinois.edu This approach involves introducing the necessary genes from other organisms to construct a complete biosynthetic pathway for the target molecule. frontiersin.orgillinois.edu For this compound, this typically requires engineering a host to first overproduce the precursor farnesol and then expressing a suitable alcohol acetyltransferase to convert it to the final product. nih.gov
Optimization of Microbial Platforms for this compound Production (e.g., Escherichia coli)
Escherichia coli is a widely used microbial platform for the heterologous production of terpenoids due to its rapid growth, well-understood genetics, and ease of manipulation. nih.govfrontiersin.org To produce this compound in E. coli, which does not naturally synthesize it, a multi-step engineering process is required. nih.gov
First, the host must be engineered to accumulate the precursor, farnesol. This is achieved by introducing a heterologous pathway for the synthesis of farnesyl pyrophosphate (FPP), such as the mevalonate (MVA) pathway from yeast. nih.govnih.gov The MVA pathway converts acetyl-CoA into FPP through a series of enzymatic steps. nih.govmdpi.com Genes from this pathway, including those for HMG-CoA synthase (HMGS) and HMG-CoA reductase (tHMGR), are expressed in E. coli to boost the FPP pool. nih.govnih.gov The FPP is then converted to farnesol. Finally, an alcohol acetyltransferase like ATF1 from S. cerevisiae is introduced to catalyze the esterification of farnesol to this compound. nih.gov Optimization of these platforms often involves balancing the expression of pathway enzymes and managing the metabolic load on the host cell to prevent the accumulation of toxic intermediates. frontiersin.orgmdpi.com
Genetic Engineering Strategies for Enhanced Yields
To improve the titer, yield, and productivity of this compound in microbial hosts, various genetic engineering strategies are employed. These strategies focus on optimizing the metabolic flux towards the target molecule and alleviating bottlenecks in the biosynthetic pathway. researchgate.netfrontiersin.org
A primary strategy is to enhance the supply of the universal C5 precursors, IPP and DMAPP. This is often done by overexpressing key rate-limiting enzymes in the chosen precursor pathway (e.g., the MVA pathway). nih.govresearchgate.net For example, overexpressing the gene for a truncated HMG-CoA reductase (tHMGR) is a common approach to increase flux through the MVA pathway. frontiersin.org In one study, further overexpression of the isopentenyl-diphosphate isomerase (Idi), which interconverts IPP and DMAPP, led to a significant increase in this compound production in E. coli, from 128 mg/L to 201 mg/L. nih.gov
Other effective strategies include the codon optimization of heterologous genes to match the codon usage of the host organism, thereby improving protein expression. nih.govresearchgate.net Fusing enzymes that catalyze sequential reactions can also enhance efficiency by channeling substrates directly from one active site to the next, which can reduce the accumulation of intermediate byproducts. researchgate.net Modern genome editing tools like CRISPR-Cas9 allow for precise and efficient modifications, such as knocking out competing metabolic pathways that divert precursors away from the desired product. researchgate.netnih.gov
| Strategy | Description | Example Application | Outcome |
| Precursor Pathway Overexpression | Increasing the expression of key enzymes in the MVA or MEP pathway to boost the supply of FPP. nih.govfrontiersin.org | Overexpression of MVA pathway genes in E. coli. nih.gov | Increased accumulation of farnesol, the precursor to this compound. |
| Enzyme Overexpression | Increasing the expression of specific enzymes in the pathway. | Overexpression of isopentenyl-diphosphate isomerase (Idi). nih.gov | This compound yield increased from 128 mg/L to 201 mg/L. |
| Codon Optimization | Modifying the coding sequence of a heterologous gene to match the host's preferred codons. researchgate.net | Codon optimization of α-farnesene synthase in E. coli. researchgate.net | Improved synthase expression and α-farnesene production. |
| Enzyme Fusion | Fusing two sequential enzymes into a single polypeptide chain. researchgate.net | Fusion of FPP synthase and α-farnesene synthase. researchgate.net | Significantly increased farnesene (B8742651) production while reducing farnesol byproduct. |
| Pathway Knockouts | Deleting genes of competing metabolic pathways to redirect metabolic flux. mdpi.com | Disruption of competing pathways in yeast for patchoulol production. mdpi.com | Increased product yield. |
Isomerization and Stereochemical Considerations in this compound Biosynthesis
This compound contains two internal double bonds, which can exist in either an (E) or (Z) configuration. This gives rise to four possible diastereoisomers: (E,E)-farnesyl acetate, (Z,E)-farnesyl acetate, (E,Z)-farnesyl acetate, and (Z,Z)-farnesyl acetate. scentree.conist.gov The specific isomer(s) produced during biosynthesis is determined by the stereochemistry of its precursor, farnesol, which in turn is dictated by the stereospecificity of the enzymes that synthesize its direct precursor, farnesyl pyrophosphate (FPP).
The enzyme farnesyl pyrophosphate synthase (FPPS) typically catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to produce (E,E)-FPP, also known as trans,trans-FPP. scispace.com This is the most common isomer found in primary metabolism and serves as the precursor to steroids and the majority of sesquiterpenes. However, nature also utilizes other isomers. For instance, cis,trans-FPP has been identified as the biosynthetic precursor for the phytoalexin gossypol (B191359) in cotton. rsc.org The formation of different FPP isomers is controlled by the specific stereoselectivity of the participating synthase enzymes. The synthesis of specific geometric isomers of FPP has been achieved chemically, and these isomers can serve as substrates for enzymes, leading to products with defined stereochemistry. nih.gov Therefore, the stereochemical outcome of this compound biosynthesis is ultimately controlled at the level of FPP synthesis, with the subsequent phosphorylation to farnesol and acetylation to this compound generally proceeding without altering the configuration of the double bonds.
Chemical Synthesis and Derivatization of Farnesyl Acetate
Esterification of Farnesol (B120207) with Acetic Acid
The most direct and common method for synthesizing farnesyl acetate (B1210297) is through the esterification of its corresponding alcohol, farnesol. scentree.coscentree.co This reaction involves the condensation of farnesol with an acetylating agent.
A prevalent laboratory-scale procedure involves reacting farnesol with acetic anhydride (B1165640) in the presence of a base, typically dry pyridine. orgsyn.org In this method, acetic anhydride is added to a solution of farnesol in pyridine. orgsyn.org The mixture is allowed to react for several hours, after which it is processed to isolate the farnesyl acetate product. orgsyn.org This process can yield high percentages of this compound, often between 94% and 98%. orgsyn.org
Alternatively, the synthesis can be achieved by reacting farnesol directly with acetic acid. scentree.coscentree.co This reaction is typically catalyzed by a small quantity of a strong acid, such as concentrated sulfuric acid, to facilitate the ester formation. scentree.coscentree.co Other acetylating agents like chloroacetic acid can also be employed. scentree.co Another reported method involves the treatment of nerolidol (B1678203) with acetic anhydride. chemicalbook.com
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Typical Yield |
| Farnesol | Acetic Anhydride | Pyridine | 94–98% orgsyn.org |
| Farnesol | Acetic Acid | Concentrated Sulfuric Acid | Not specified scentree.coscentree.co |
| Nerolidol | Acetic Anhydride | Not specified | Not specified chemicalbook.com |
Divergent Asymmetric Synthesis Approaches from this compound Precursors
This compound serves as a crucial starting material in divergent asymmetric synthesis, a strategy that allows for the creation of multiple, structurally distinct, and stereochemically defined molecules from a single precursor. Research has demonstrated the use of commercially available trans,trans-farnesyl acetate to synthesize different nerolidol-type sesquiterpenoids, which contain either five-membered (tetrahydrofuran) or six-membered (tetrahydropyran) ether rings. oup.comnii.ac.jp
The synthesis begins with a Sharpless asymmetric dihydroxylation of trans,trans-farnesyl acetate, which introduces chirality into the molecule with high enantioselectivity (94% ee). oup.com This step creates an optically active diol. oup.com Subsequent chemical transformations, including stereoselective epoxidation, convert this intermediate into diepoxide precursors. oup.comnii.ac.jp The key divergent step involves the cyclization of these diepoxides. Under simple acidic conditions, one type of sesquiterpenoid is formed, while under neutral conditions, a different structural analog is produced. oup.comnii.ac.jp This approach not only allows for the synthesis of different natural product structures but also aids in the revision and confirmation of their absolute configurations. oup.com
| Precursor | Key Transformation | Conditions | Product Type |
| trans,trans-Farnesyl Acetate | Sharpless Asymmetric Dihydroxylation | (DHQ)₂PHAL | Chiral Diol (94% ee) oup.com |
| Diepoxide Intermediate | Cyclization | Acidic | Five-membered ether ring sesquiterpenoid oup.comnii.ac.jp |
| Diepoxide Intermediate | Cyclization | Neutral | Six-membered ether ring sesquiterpenoid oup.comnii.ac.jp |
Synthesis of this compound Analogs and Derivatives
The modification of the this compound structure is a key strategy for developing new molecules with potential therapeutic applications. These modifications can target the isoprenoid chain (the "tail") or the acetate group (the "head").
Modification of the Farnesyl "Tail" and Acetate "Head"
Farnesyl diphosphate (B83284), a closely related biosynthetic precursor, is composed of a hydrophobic farnesyl "tail" and a charged diphosphate "head". westmont.edu The design of mimetics of this molecule often involves altering these two units to create inhibitors of enzymes like RAS farnesyl protein transferase (FPTase), a target in cancer research. westmont.edu
Research has focused on creating novel FPTase inhibitors by modifying both the tail and the head. westmont.edu In one approach, the farnesyl "tail" is modified by incorporating a phenyl substituent. westmont.edu This aromatic ring is hypothesized to increase the binding affinity of the inhibitor to the FPTase active site, which is lined with several aromatic amino acid residues. westmont.edu Simultaneously, the polar "head" can be replaced with an L-aspartic acid analogue, which has been shown to effectively mimic the diphosphate moiety of the natural substrate. westmont.edu This dual-modification strategy aims to create more potent and specific enzyme inhibitors. westmont.edu
| Structural Unit | Natural Moiety | Modified Moiety Example | Purpose of Modification |
| Hydrophobic "Tail" | Farnesyl Group | Farnesyl group with a phenyl substituent | Enhance binding to enzyme active site westmont.edu |
| Polar "Head" | Diphosphate Group | L-aspartic acid analogue | Mimic the natural substrate's charged head westmont.edu |
Synthesis of Therapeutically Relevant Derivatives (e.g., Farnesylthiosalicylic Acid)
Farnesylthiosalicylic acid (FTS) is a well-known derivative of the farnesyl group that has been studied for its biological activities. google.comnih.gov Its synthesis demonstrates how the farnesyl moiety can be conjugated to other molecules to create therapeutically relevant compounds.
The synthesis of FTS is typically achieved by reacting trans,trans-farnesyl bromide with thiosalicylic acid. google.comresearchgate.net The reaction is carried out in a solvent like acetone, often in the presence of a base such as guanidine (B92328) carbonate, and proceeds overnight at room temperature. google.comresearchgate.net After the reaction, the mixture is worked up and purified to yield the final FTS product. researchgate.net This synthetic route can be adapted to create other derivatives; for instance, using thiophenol instead of thiosalicylic acid results in the formation of farnesyl thiobenzene. researchgate.net
Enzymatic Synthesis Methodologies
Biocatalysis, using enzymes to drive chemical reactions, presents an alternative to traditional chemical synthesis, often operating under milder conditions with high specificity. preprints.org Lipases, in particular, are widely used for esterification reactions in non-aqueous media. preprints.orgnih.gov
Lipozyme Catalysis in Farnesyl Ester Synthesis
The immobilized lipase (B570770) Lipozyme is an effective biocatalyst for the synthesis of farnesyl esters. scielo.brscielo.br Specifically, Lipozyme RM IM, derived from Rhizomucor miehei, has been extensively studied for catalyzing the esterification of farnesol with various fatty acids to produce compounds like farnesyl laurate. researchgate.netnih.gov
The efficiency of Lipozyme RM IM in synthesizing farnesyl laurate is highly dependent on the initial water activity (aw) of the reaction medium. researchgate.netnih.gov Studies have shown that the highest conversion yield (96.80%) is achieved at a low initial water activity of 0.11. researchgate.netnih.gov Kinetic analysis of this reaction revealed that the process follows an Ordered-Bi-Bi mechanism with dead-end complex inhibition by lauric acid. researchgate.netnih.gov The optimization of these enzymatic reactions can be scaled up for continuous production in systems like packed bed reactors. nih.govscialert.net For the continuous synthesis of farnesyl laurate, optimal conditions were identified as a packed bed height of 18.18 cm and a substrate flow rate of 0.9 mL/min, achieving a molar conversion of 98.07%. nih.govscialert.net
| Kinetic Parameter | Value | Unit |
| Vmax | 5.80 | mmol L⁻¹ min⁻¹ g enzyme⁻¹ nih.gov |
| Km,A (Farnesol) | 0.70 | mmol L⁻¹ g enzyme⁻¹ nih.gov |
| Km,B (Lauric Acid) | 115.48 | mmol L⁻¹ g enzyme⁻¹ nih.gov |
| Ki (Lauric Acid Inhibition) | 11.25 | mmol L⁻¹ g enzyme⁻¹ nih.gov |
Continuous Operation and Mass Transfer Studies in Enzymatic Reactors
The industrial production of esters like this compound via enzymatic catalysis is increasingly shifting from batch processes to continuous operations to enhance efficiency, product consistency, and cost-effectiveness. scialert.net Packed bed reactors (PBRs) are a preferred configuration for these continuous processes, particularly when using immobilized enzymes. scialert.netpreprints.org They facilitate enzyme reuse, allow for the processing of large volumes, and improve enzyme stability by minimizing mechanical stress. scialert.net Research into the continuous enzymatic synthesis of terpene esters provides critical insights into the reactor dynamics, optimization, and the significant role of mass transfer. While specific studies focusing exclusively on this compound are limited, extensive research on the synthesis of a similar long-chain ester, farnesyl laurate, in continuous packed bed reactors offers a detailed framework for understanding the process. preprints.orgum.es
Studies on the continuous biosynthesis of farnesyl laurate catalyzed by an immobilized lipase (Lipozyme RM IM) in a PBR have been conducted to optimize production and investigate mass transfer limitations. researchgate.netnih.gov The key variables analyzed were the packed bed height and the substrate flow rate, which directly influence the residence time and the interaction between the substrates and the immobilized enzyme. scialert.netresearchgate.net
Research Findings and Optimization
Response Surface Methodology (RSM) has been effectively employed to determine the optimal conditions for continuous esterification in a PBR. scialert.netresearchgate.net For the synthesis of farnesyl laurate, the optimal parameters were identified as a packed bed height of 18.18 cm and a substrate flow rate of 0.9 mL/min. researchgate.netnih.govresearchgate.net Under these conditions, a high molar conversion of 98.07 ± 0.82% was achieved. researchgate.netnih.gov
The relationship between substrate flow rate and conversion is a critical aspect of reactor performance. At low flow rates, external mass transfer resistance at the liquid film surrounding the immobilized enzyme particles can limit the reaction rate, leading to lower conversion. scialert.net As the flow rate increases, this resistance is reduced, enhancing the reaction rate. scialert.net However, if the flow rate becomes too high, the residence time of the substrates within the reactor is insufficient for effective binding to the enzyme's active sites, resulting in a decrease in conversion. scialert.net
Table 1: Optimal Conditions for Continuous Farnesyl Laurate Synthesis in a Packed Bed Reactor Data derived from studies on farnesyl laurate, serving as a model for this compound synthesis.
| Parameter | Optimal Value | Molar Conversion (%) |
|---|---|---|
| Packed Bed Height | 18.18 cm | 98.07 ± 0.82 |
| Substrate Flow Rate | 0.9 mL/min | 98.07 ± 0.82 |
Source: researchgate.net, researchgate.net, nih.gov
Mass Transfer Limitations
The kinetics of the enzymatic reaction for farnesyl laurate synthesis were found to follow an Ordered-Bi-Bi mechanism where a dead-end complex is formed due to inhibition by the lauric acid substrate. researchgate.netnih.gov This kinetic understanding is crucial for accurate reactor modeling and design.
Table 2: Kinetic Parameters for the Enzymatic Synthesis of Farnesyl Laurate Kinetic model determined to be an Ordered-Bi-Bi mechanism with dead-end inhibition by the acid substrate.
| Kinetic Parameter | Value | Unit |
|---|---|---|
| Vmax (Maximum reaction velocity) | 5.80 | mmol L-1 min-1 g enzyme-1 |
| Km,A (Michaelis constant for Farnesol) | 0.70 | mmol L-1 g enzyme-1 |
| Km,B (Michaelis constant for Lauric Acid) | 115.48 | mmol L-1 g enzyme-1 |
| Ki (Inhibition constant for Lauric Acid) | 11.25 | mmol L-1 g enzyme-1 |
Source: researchgate.net, nih.gov
These findings underscore the importance of reactor design and the selection of operating parameters to overcome mass transfer limitations in the continuous enzymatic synthesis of this compound and related esters. By optimizing factors like flow rate and reactor dimensions, it is possible to significantly enhance productivity and achieve high conversion rates. scialert.netresearchgate.net
Biological Roles and Mechanisms of Action of Farnesyl Acetate
Interactions with Cellular Signaling Pathways
The cellular signaling cascades are complex networks that govern cell growth, differentiation, and survival. Farnesyl acetate (B1210297) has been shown to modulate key pathways, including protein prenylation and the Ras signaling cascade, as well as impacting cell cycle progression and mTOR signaling.
Protein prenylation is a critical post-translational modification involving the covalent attachment of isoprenoid lipid groups, such as farnesyl or geranylgeranyl, to specific cysteine residues near the C-terminus of proteins. This lipidation is essential for protein localization to cell membranes and for their proper function in signal transduction pathways researchgate.netfrontiersin.orgcsic.esbiologists.comnih.govwikipedia.orgnih.govacs.orgmedchemexpress.com. The Ras family of GTPases, pivotal regulators of cell growth and proliferation, critically depend on prenylation for their membrane association and downstream signaling researchgate.netcsic.eswikipedia.orgnih.govmedchemexpress.com. Farnesyl transferase (FTase) is the enzyme responsible for catalyzing the addition of the farnesyl group to proteins containing the CAAX motif frontiersin.orgcsic.esmedchemexpress.comucsf.edu.
Farnesyl acetate has been identified as a compound that can block protein prenylation in cells, exhibiting an effect comparable to known farnesylation inhibitors nih.gov. By inhibiting farnesylation, this compound can disrupt the signaling pathways mediated by prenylated proteins, such as the Ras pathway researchgate.netcsic.eswikipedia.orgnih.govmedchemexpress.comnih.govresearchgate.net. Farnesylthiosalicylic acid (FTS), a related inhibitor of the Ras signaling pathway, has been shown to downregulate mTOR signaling nih.govnih.govresearchgate.net. Similarly, farnesyl transferase inhibitors (FTIs) like lonafarnib (B1684561) have demonstrated the ability to inhibit farnesylation of Ras and Rheb (Ras homolog enriched in brain), thereby suppressing mTOR signaling nih.govresearchgate.net. This modulation of prenylation and downstream signaling pathways suggests a role for this compound in regulating cellular processes that are dependent on these modifications.
Research indicates that this compound can directly inhibit DNA replication in both hamster and human cell lines nih.govmedchemexpress.commedchemexpress.com. Studies have shown that cells treated with this compound retain their capacity for protein synthesis but are irreversibly blocked from progressing through the S phase of the cell cycle, which is the phase of DNA synthesis nih.gov. This effect is distinct from the action of compactin, an inhibitor of the mevalonate (B85504) pathway, which causes cell cycle arrest prior to DNA replication but allows for subsequent progression upon removal nih.gov.
The inhibition of DNA replication by this compound appears to be independent of the mevalonate pathway's metabolic block nih.gov. Furthermore, the process of protein prenylation itself has been observed to exhibit cell-cycle-phase-dependent patterns, with the farnesyl moiety showing peak incorporation around the S phase nih.gov. This temporal correlation suggests that prenylation might be a necessary step for initiating DNA replication and maintaining cell growth nih.gov. Farnesol (B120207), a precursor and related compound to this compound, has also been shown to inhibit cell growth and division, potentially by interfering with protein farnesylation oup.comnih.gov. This compound has also demonstrated potential anticancer properties, inducing apoptosis and necrosis in certain cancer cell lines researchgate.net.
The mammalian target of rapamycin (B549165) (mTOR) pathway is a critical regulator of cell growth, metabolism, and proliferation, often downstream of Ras signaling nih.govresearchgate.net. Research has demonstrated that farnesyl transferase inhibitors (FTIs), which block protein farnesylation, can suppress mTOR signaling nih.govresearchgate.net. Specifically, the FTI lonafarnib inhibits the farnesylation of Rheb, a key positive regulator of mTOR, leading to the downregulation of this pathway nih.govresearchgate.net. Additionally, farnesylthiosalicylic acid (FTS), another inhibitor related to the Ras pathway, has been shown to inhibit mTOR activity by promoting the dissociation of the functional mTOR-raptor signaling complex nih.gov. These findings highlight this compound's potential to influence cellular growth and metabolism through its impact on the mTOR signaling pathway, likely via its effects on protein prenylation.
Effects on Cell Cycle Progression and DNA Replication
Role in Insect Physiology and Development
This compound plays a significant role in insect physiology, particularly as an insect growth regulator (IGR) by interfering with juvenile hormone (JH) biosynthesis and signaling, thereby affecting insect development, reproduction, and morphology.
Juvenile hormones (JHs) are crucial insect hormones that regulate metamorphosis, reproduction, and other developmental processes pnas.orgfao.org. The biosynthesis of JH involves a series of enzymatic steps, starting from acetyl-CoA through the mevalonate pathway to farnesyl pyrophosphate (FPP), which is then converted to farnesol, farnesal, and finally farnesoic acid pnas.orgnih.gov. Farnesol dehydrogenase is a key enzyme that catalyzes the oxidation of farnesol to farnesal, a rate-limiting step in JH synthesis pnas.orgnih.govresearchgate.net.
This compound has been identified as a potent inhibitor of Plutella xylostella farnesol dehydrogenase in vitro, suggesting it can disrupt JH biosynthesis nih.gov. Furthermore, this compound exhibits juvenile hormone agonist (JHA) activity, meaning it can mimic the effects of JH, and acts as an insect growth regulator (IGR) researchgate.netresearchgate.net. By interfering with the JH pathway, this compound can disrupt the delicate hormonal balance required for normal insect development and reproduction fao.orgnih.gov. Its ability to modulate the formation and expression of the JH receptor complex has also been implicated in its effects on ovarian growth in mosquitoes researchgate.net.
Beyond these quantitative effects, this compound also induces significant morphogenetic abnormalities. Treated insects may develop into larval-pupal intermediates, emerge with malformed wings (e.g., twisted wings), or become trapped within their pupal casings, unable to complete eclosion nih.govmdpi.comresearchgate.net. These developmental disruptions and morphological deformities ultimately lead to a reduction in population numbers and reproductive success nih.govmdpi.comresearchgate.net. This compound has also demonstrated larvicidal activity and inhibited ovarian development in Aedes albopictus mosquitoes, further underscoring its efficacy as an insect growth regulator researchgate.net. Its potency against pests like P. xylostella has been noted, with its LC50 values being significantly lower than those of some commercially available JHAs mdpi.com.
Table 1: Effects of this compound on Plutella xylostella Development and Reproduction (Sublethal Concentrations)
| Parameter | Effect of this compound | Reference(s) |
| Pupation Rate | Decreased | nih.govmdpi.comresearchgate.net |
| Adult Emergence Rate | Decreased | nih.govmdpi.comresearchgate.net |
| Pupal Weight | Decreased | nih.govmdpi.comresearchgate.net |
| Fecundity | Decreased | nih.govmdpi.comresearchgate.net |
| Egg Hatching Rate | Decreased | nih.govmdpi.comresearchgate.net |
| Female Ratio | Decreased | nih.govmdpi.comresearchgate.net |
| Oviposition Period | Decreased | nih.govmdpi.comresearchgate.net |
| Developmental Time (Larval/Pupal) | Extended | mdpi.comresearchgate.netmdpi.comresearchgate.net |
| Morphology | Induced abnormalities (larval-pupal intermediates, twisted wings, trapped adults) | nih.govmdpi.comresearchgate.net |
Table 2: Comparative Efficacy of this compound as an Insecticide Against Plutella xylostella
| Compound | Relative Potency (vs. Fenoxycarb) | Relative Potency (vs. Pyriproxyfen) | Reference(s) |
| This compound | 1.66-fold lower LC50 | 35.63-fold lower LC50 | mdpi.com |
Analytical and Research Methodologies for Farnesyl Acetate
Chromatographic Techniques for Isolation and Purification
Chromatography is a fundamental technique for the separation, identification, and purification of compounds from complex mixtures. researchgate.net High-Performance Liquid Chromatography (HPLC) is a notable method for the analysis of farnesyl acetate (B1210297). A reverse-phase (RP) HPLC method can be employed using a mobile phase typically consisting of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com This method is scalable and can be adapted for preparative separations to isolate the compound for further study. sielc.com Another technique, flash chromatography, offers a rapid and cost-effective means for preparative separation of mixtures, making it suitable for purifying organic compounds like farnesyl acetate. units.it Gas chromatography-mass spectrometry (GC-MS) is also utilized for the identification and analysis of this compound in extracts, such as those from the leaves of Annona macroprophyllata. mdpi.com
Table 1: Chromatographic Methods for this compound Analysis
| Technique | Stationary Phase/Column | Mobile Phase Example | Application |
|---|---|---|---|
| HPLC | Reverse Phase (e.g., Newcrom R1) | Acetonitrile, Water, Phosphoric Acid | Analysis, Isolation |
| Flash Chromatography | Silica Gel (40-63 µm) | Ethyl Acetate/Petroleum Ether | Preparative Separation |
| GC-MS | - | - | Identification, Quantification |
Spectroscopic Characterization (e.g., Carbon-13 NMR) for Stereoisomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of chemical compounds. oxinst.com Specifically, Carbon-13 NMR (¹³C NMR) is instrumental in differentiating the stereoisomers of this compound. researchgate.net Stereoisomers, which differ in the spatial arrangement of atoms, can exhibit distinct biological activities. The chemical shifts in ¹³C NMR spectra are sensitive to the electronic and steric environment of each carbon atom, allowing for the assignment of all carbon resonances and the clear differentiation of isomers like the (2E,6E) and (2Z,6E) forms. researchgate.net This technique, sometimes enhanced by lanthanide shift reagents, enables the precise identification of specific stereoisomers within complex mixtures such as essential oils. researchgate.net While one-dimensional spectra provide significant data, two-dimensional NMR techniques can combine the information from both proton (¹H) and ¹³C NMR to unequivocally distinguish between isomers. oxinst.com
Table 2: Example ¹³C NMR Chemical Shift Data for Farnesol (B120207) Stereoisomers (Precursors to this compound Isomers)
| Carbon Atom | 2E,6E-farnesol (ppm) | 2Z,6E-farnesol (ppm) |
|---|---|---|
| C-1 | 59.34 | 59.21 |
| C-2 | 124.28 | 125.13 |
| C-3 | 139.81 | 140.75 |
| C-4 | 39.71 | 32.06 |
| C-5 | 26.69 | 26.51 |
| C-6 | 124.41 | 123.63 |
| C-7 | 135.21 | 135.79 |
| C-8 | 39.71 | 39.71 |
| C-9 | 26.24 | 26.24 |
| C-10 | 124.41 | 124.41 |
| C-11 | 131.25 | 131.25 |
| C-12 | 25.68 | 25.68 |
| C-13 | 17.67 | 17.67 |
| C-14 | 16.01 | 16.01 |
| C-15 | 23.46 | 16.29 |
Data derived from a study on farnesol stereoisomers, which are structurally analogous to this compound stereoisomers. researchgate.net
Bioassays for Evaluating Biological Activity (e.g., Toxicity, Cell Growth Inhibition)
Bioassays are essential for determining the biological effects of this compound. Leaf-dip bioassays are commonly used in entomological studies to assess toxicity. researchgate.net For instance, such assays demonstrated that this compound exhibits high toxicity against the second-instar larvae of the diamondback moth, Plutella xylostella, with a determined median lethal concentration (LC₅₀) of 56.41 mg/L. researchgate.netmdpi.com In cancer research, cell growth inhibition is evaluated using cytotoxicity assays on various tumor cell lines. researchgate.net For example, the cytotoxic activity of this compound against human lymphoma U-937 cells was determined, showing a mean cytotoxic concentration (CC₅₀) of 0.275 µM. mdpi.com Other bioassays have investigated its effect on DNA replication in cell lines like Chinese hamster ovary (CHO) and human HeLa cells. medchemexpress.com
Table 3: Bioassay Findings for this compound
| Bioassay Type | Target Organism/Cell Line | Measured Effect | Finding |
|---|---|---|---|
| Leaf-dip Bioassay | Plutella xylostella (larvae) | Toxicity | LC₅₀ = 56.41 mg/L researchgate.netmdpi.com |
| Cytotoxicity Assay | U-937 (human lymphoma cells) | Cell Growth Inhibition | CC₅₀ = 0.275 µM mdpi.com |
| DNA Replication Assay | CHO and HeLa cells | Inhibition of DNA Synthesis | Inhibits DNA replication medchemexpress.com |
| Larvicidal Bioassay | Aedes albopictus (mosquito larvae) | Larvicidal Activity | Exhibits larvicidal effects mdpi.com |
In Vivo and In Vitro Experimental Models in Biological Research
Both in vivo (within a living organism) and in vitro (in a controlled environment outside a living organism) models are crucial for a comprehensive understanding of this compound's biological roles.
In Vitro Models: These primarily involve the use of cultured cells. Human cancer cell lines, such as the U-937 lymphoma line, are used to study anticancer effects, including the induction of apoptosis and necrosis. mdpi.comnih.gov Studies have used these models to show that this compound can induce cell death. nih.gov Additionally, in vitro studies on insect cell systems or tissues can elucidate mechanisms like the inhibition of ovary growth in mosquitoes. mdpi.com
In Vivo Models: These involve whole organisms. In cancer research, mouse models, such as Balb/c mice inoculated with U-937 cells to induce lymphoma, are used to evaluate the antilymphoma activity of this compound. mdpi.com In these models, this compound was found to significantly inhibit lymph node growth. mdpi.com In entomology, insect models like Plutella xylostella are used to study not only lethal toxicity but also sublethal effects on development, pupation, and reproduction. researchgate.netmdpi.com
Transcriptome Analysis for Investigating Metabolic and Immune Responses
Transcriptome analysis, which involves sequencing all RNA molecules in a cell or tissue, provides a global view of gene expression changes in response to a stimulus. This powerful methodology has been applied to understand the effects of this compound on the bagworm moth, Metisa plana, a major pest in oil palm plantations. dntb.gov.uanih.gov A 2024 study revealed that treatment with this compound triggers significant changes in the expression of genes related to metabolic detoxification and immune responses in the insect. dntb.gov.ua Such analyses help to uncover the molecular mechanisms underlying the compound's insecticidal activity, identifying specific pathways, such as those involving detoxification enzymes and immune signaling, that are modulated by this compound. researchgate.netdntb.gov.ua
Enzymatic Assays for Characterizing Biosynthetic Enzymes
Enzymatic assays are vital for studying the enzymes involved in the biosynthesis and metabolism of this compound. The biosynthesis of this compound proceeds from its precursor, farnesyl pyrophosphate (FPP). pnas.org Radiometric assays are used to measure the activity of enzymes like farnesyl diphosphate (B83284) synthase (FPPS), which synthesizes FPP. nih.gov These assays often use radiolabeled substrates, such as [4-¹⁴C]isopentenyl diphosphate, and quantify the formation of the radiolabeled product. nih.gov The activity of enzymes that metabolize farnesol, the alcohol precursor to this compound, such as farnesol dehydrogenase, can also be characterized through enzymatic assays that measure the oxidation of the substrate. pnas.org Furthermore, assays for enzymes like squalene (B77637) synthase, which competes for the FPP substrate, are used to understand the metabolic flux through the isoprenoid pathway. pnas.org
Future Research Directions and Applications of Farnesyl Acetate
Development of Novel Biorational Insecticides
Farnesyl acetate (B1210297) shows considerable promise as a biorational insecticide, offering a more environmentally friendly alternative to conventional pesticides. mdpi.com Biorational insecticides are typically derived from natural sources and are more target-specific with lower toxicity to non-target organisms. researchgate.netresearcher.life
Research has demonstrated the effectiveness of farnesyl acetate against various insect pests. For instance, it has shown significant toxicity against the diamondback moth (Plutella xylostella), a major pest of cruciferous vegetables worldwide. mdpi.comresearchgate.net Studies have revealed that this compound can induce high mortality rates and exert sublethal effects, negatively impacting the development, pupation, and reproduction of this pest. mdpi.comresearchgate.net Specifically, exposure to this compound has been shown to decrease pupal weight, pupation and emergence rates, fecundity, and egg-hatching rates. researchgate.net It also extends the developmental time of the larvae and pupae. mdpi.com
The mode of action of this compound as an insecticide is linked to its role as a juvenile hormone (JH) agonist. researchgate.netresearchgate.net Juvenile hormones are crucial for regulating insect development, metamorphosis, and reproduction. mdpi.comjst.go.jp By mimicking the action of JH, this compound can disrupt these vital physiological processes, leading to developmental abnormalities and reduced reproductive success. mdpi.comresearchgate.net This makes it a potent insect growth regulator (IGR). mdpi.comresearchgate.net Research has also indicated its larvicidal activity against mosquitoes like Aedes albopictus by affecting the formation and expression of the JH receptor complex. mdpi.com
Further research is focused on understanding the precise mechanisms of action and optimizing formulations to enhance the efficacy and stability of this compound-based insecticides. The development of such biorational pesticides is a critical step towards sustainable agriculture and integrated pest management (IPM) strategies. mdpi.com
Table 1: Effects of this compound on Plutella xylostella
| Biological Parameter | Observed Effect | Reference |
| Larval Mortality | Increased | mdpi.comresearchgate.net |
| Developmental Time | Extended | mdpi.com |
| Pupal Weight | Decreased | researchgate.net |
| Pupation Rate | Decreased | mdpi.comresearchgate.net |
| Adult Emergence | Decreased | mdpi.comresearchgate.net |
| Fecundity | Decreased | researchgate.net |
| Egg Hatching Rate | Decreased | researchgate.net |
Exploration of Therapeutic Potential in Disease Management
The therapeutic potential of this compound and its derivatives is an expanding area of research, with promising findings in the management of various diseases, including cancer and inflammatory conditions. ontosight.aiontosight.aiontosight.ai
In the context of cancer, this compound has been investigated for its cytotoxic and anti-proliferative effects. ontosight.ai Studies have shown that it can induce cell death in cancer cell lines, such as human lymphoma U-937 cells, through mechanisms involving late apoptosis and necrosis. nih.govresearchgate.net The anticancer activity of farnesyl derivatives is often linked to their ability to interfere with protein prenylation, a critical post-translational modification for many proteins involved in cell signaling and proliferation, such as Ras proteins. ontosight.ai By inhibiting the farnesylation of these proteins, this compound can disrupt oncogenic signaling pathways. Molecular docking studies have suggested that this compound has a good affinity for Mcl-1, a protein associated with cancer. nih.govresearchgate.net
This compound and related compounds also exhibit anti-inflammatory properties. ontosight.aiontosight.ai Farnesol (B120207), a precursor to this compound, has been shown to modulate the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. nih.gov This modulation can lead to the downregulation of various inflammatory mediators. nih.gov Derivatives of farnesyl cysteine have also demonstrated anti-inflammatory activity by inhibiting inflammatory responses triggered by various stressors in skin cells. mdpi.com
Furthermore, research has pointed towards the potential of this compound in managing other conditions. For instance, it has been shown to inhibit DNA replication in both hamster and human cell lines, suggesting a direct effect on cellular mechanisms. nih.gov It has also been implicated in the regulation of cholesterol synthesis by potentially inhibiting HMG-CoA reductase activity.
Advancements in Biofuel Production and Metabolic Engineering
This compound is being explored as a potential advanced biofuel. nih.gov Advanced biofuels, or "drop-in" biofuels, are hydrocarbons that are structurally similar to petroleum-based fuels and can be used in existing engines and infrastructure without significant modifications. embopress.org
Metabolic engineering of microorganisms, particularly Escherichia coli, has paved the way for the biosynthesis of this compound directly from renewable resources like glucose. nih.govnih.gov This process involves constructing a heterologous biosynthesis pathway in the host microorganism. nih.gov The pathway typically starts with the production of farnesol, a precursor to this compound, through the mevalonate (B85504) pathway. nih.govresearchgate.net Subsequently, an alcohol acetyltransferase (ATF) is introduced to catalyze the esterification of farnesol to this compound. nih.govnih.gov
Researchers have successfully engineered E. coli strains capable of producing this compound, with reported yields of up to 201 mg/L. nih.govnih.gov Key to achieving higher yields is the optimization of the metabolic pathway, which includes overexpressing critical enzymes like isopentenyl-diphosphate isomerase. nih.gov
The development of microbial cell factories for biofuel production faces challenges such as the toxicity of the biofuel to the host organism. embopress.org Therefore, future research will likely focus on improving the tolerance of engineered microbes to this compound and enhancing its export from the cells. embopress.org The use of acetate as a low-cost carbon source for microbial fermentation is also a promising strategy for the economic production of biofuels and other bio-based chemicals. nih.gov
Understanding Complex Ecological Interactions and Chemical Ecology
This compound plays a significant role in the chemical ecology of various organisms, mediating interactions between plants, insects, and other organisms. As a naturally occurring compound in many plants, it can act as a semiochemical, a chemical substance that carries a message. ontosight.airesearchgate.net
In plant-insect interactions, this compound can function as a defense compound. researchgate.net Its toxicity and growth-regulating effects on herbivorous insects, as discussed in the context of biorational insecticides, are a clear example of its defensive role. mdpi.comresearchgate.net Plants may produce this compound to deter feeding by pests. For instance, the tobacco cutworm, Spodoptera litura, a destructive polyphagous pest, uses a specific olfactory receptor to detect this compound, likely to avoid laying eggs on plants that produce this compound. researchgate.net
Beyond direct defense, this compound can be involved in more complex ecological interactions. For example, the emission of volatile organic compounds, including this compound, by plants can attract natural enemies of herbivores, a phenomenon known as indirect defense. While specific research on this compound in this context is ongoing, the general principles of chemical ecology suggest this as a plausible role.
Further research in this area will involve identifying the specific ecological contexts in which this compound is produced and released, and deciphering its precise role in mediating interactions within ecosystems. This knowledge can have practical applications in agriculture, for example, in the development of "push-pull" strategies for pest management that utilize semiochemicals to manipulate insect behavior.
Investigation of Undiscovered Signaling Pathways
While the role of this compound and its precursor, farnesol, in established signaling pathways like the juvenile hormone pathway in insects is well-documented, there is potential for the discovery of novel signaling roles for this compound. mdpi.comresearchgate.netresearchgate.net
Farnesol and its derivatives are known to be involved in the mevalonate pathway, which is fundamental for the biosynthesis of a wide range of essential molecules, including sterols and isoprenoids. researchgate.net The intermediates of this pathway, including farnesyl pyrophosphate (the direct precursor to farnesol), are crucial for processes like protein prenylation, which affects the function of key signaling proteins.
Research has shown that this compound can inhibit DNA replication independently of the mevalonate pathway, suggesting a direct interaction with cellular machinery that is not yet fully understood. nih.gov This points to the existence of signaling pathways that are directly modulated by this compound.
Future investigations could employ techniques like transcriptomics and proteomics to identify the genes and proteins that are affected by this compound treatment. researcher.life This could reveal new signaling cascades and cellular processes that are regulated by this compound. For example, studies on farnesol have shown its ability to modulate various tumorigenic proteins and signal transduction cascades, and similar investigations into this compound could uncover novel therapeutic targets. nih.gov Understanding these undiscovered signaling pathways could open up new avenues for its application in medicine and biotechnology.
Refinement of Chemo-Enzymatic Synthesis Methodologies
The synthesis of this compound can be achieved through both chemical and biological methods, and the refinement of these processes is crucial for its large-scale and sustainable production.
Chemical Synthesis: A common chemical method for synthesizing this compound is the esterification of farnesol with acetic anhydride (B1165640), often in the presence of a base like pyridine. orgsyn.org Industrial production typically involves optimizing these reaction conditions to maximize yield and purity, followed by purification steps such as distillation or chromatography. Recent patents have also described scalable routes for producing farnesyl derivatives via farnesyl chloride intermediates.
Biosynthesis and Chemo-Enzymatic Approaches: As mentioned in the context of biofuels, metabolic engineering has enabled the biosynthesis of this compound in microorganisms like E. coli. nih.govnih.gov This approach offers a more sustainable alternative to chemical synthesis.
Chemo-enzymatic methods, which combine chemical and enzymatic steps, are also being explored. Alcohol acyltransferases (AATs) are key enzymes in the biosynthesis of esters and can catalyze the condensation of an alcohol (like farnesol) with an acyl-CoA to form an ester. nih.gov The broad substrate specificity of some AATs makes them valuable tools for producing a variety of esters, including this compound. oup.com
Future research in this area will focus on:
Discovering and engineering more efficient enzymes for this compound synthesis.
Optimizing microbial strains and fermentation processes to increase yields and reduce costs.
Developing integrated chemo-enzymatic processes that leverage the advantages of both chemical and biological catalysis.
These advancements will be critical for making this compound more readily available for its various applications in agriculture, medicine, and industry.
Q & A
Basic Research Questions
Q. How can researchers distinguish between stereoisomers of farnesyl acetate in structural analyses?
- Methodological Approach : Utilize nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) to resolve stereoisomers like (Z,E)- and (E,E)-farnesyl acetate. Polarimetry can further confirm optical activity. For example, (E,E)-farnesyl acetate was identified as a pheromone in Thrips palmi using GC-MS coupled with electroantennographic detection .
- Key Data : The IUPAC Standard InChIKey (ZGIGZINMAOQWLX-NCZFFCEISA-N) and CAS Registry Number (40266-29-3) for (Z,E)-farnesyl acetate provide reference standards for comparative analyses .
Q. What experimental designs are effective for assessing this compound's toxicity in insect models?
- Methodological Approach : Use dose-response bioassays with standardized protocols, such as topical application or dietary exposure, to determine median lethal doses (LD50). For instance, this compound exhibited an LD50 of 7,867 ppm against red palm weevil larvae (Rhynchophorus ferrugineus) in controlled feeding trials .
- Data Analysis : Apply Probit analysis (e.g., EPA Probit Analysis Program v1.5) to calculate sublethal concentrations and assess developmental impacts (e.g., pupation rates, fecundity) in pests like Plutella xylostella .
Q. How is this compound synthesized, and what are critical purity validation steps?
- Methodological Approach : this compound can be synthesized via esterification of farnesol with acetic anhydride, followed by purification using column chromatography. Patent data (e.g., US 2021/00110) describe scalable routes via farnesyl chloride intermediates .
- Validation : Confirm purity via high-performance liquid chromatography (HPLC) and validate structural integrity using Fourier-transform infrared spectroscopy (FTIR) .
Advanced Research Questions
Q. How do researchers resolve contradictions in this compound's role in DNA replication inhibition versus protein prenylation?
- Methodological Approach : Use synchronized cell cultures (e.g., HeLa or CHO cells) treated with this compound and compactin (mevalonate pathway inhibitor). Measure DNA replication via [³H]thymidine incorporation and protein prenylation via Western blot for Ras/Rho GTPases. This compound blocks DNA synthesis independently of the mevalonate pathway, suggesting a direct mechanism distinct from prenylation inhibition .
- Key Finding : this compound causes irreversible S-phase arrest, unlike compactin, which is reversible .
Q. What computational strategies predict this compound's bioactivity in non-target organisms?
- Methodological Approach : Combine molecular docking (e.g., AutoDock Vina) with transcriptome analysis to identify protein targets. For example, transcriptomic studies on Metisa plana larvae revealed this compound-induced detoxification pathways (e.g., cytochrome P450 upregulation) .
- Validation : Cross-validate predictions with in vitro assays, such as acetylcholinesterase inhibition tests .
Q. How does this compound's stereochemistry influence its efficacy as an insect pheromone?
- Methodological Approach : Compare behavioral responses to synthetic stereoisomers in olfactometers. In Thrips palmi, (E,E)-farnesyl acetate elicited strong attraction, while (Z,E)-isomers showed reduced activity, highlighting stereospecific receptor interactions .
- Experimental Design : Use gas chromatography-electroantennography (GC-EAD) to map antennal response thresholds to each isomer .
Q. What mechanisms underlie this compound's sublethal effects on insect physiology?
- Methodological Approach : Expose insects to sublethal LC50 doses and assess biomarkers like oxidative stress (e.g., malondialdehyde levels) and immune response genes (e.g., phenoloxidase activity). In Plutella xylostella, sublethal exposure disrupted oviposition and larval development .
- Statistical Tools : Use ANOVA followed by Tukey’s HSD test for multi-group comparisons and linear regression for dose-response modeling .
Q. How can this compound's stability be optimized for field applications in pest management?
- Methodological Approach : Encapsulate this compound in biodegradable polymers (e.g., poly lactic-co-glycolic acid) to prolong release. Monitor degradation kinetics under UV light and humidity using accelerated stability testing (ICH Q1A guidelines) .
- Field Validation : Compare trap catches in treated vs. control plots using pheromone-baited traps .
Tables
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₇H₂₈O₂ | |
| Boiling Point | 140°C (0.07 kPa) | |
| LD50 (Red Palm Weevil) | 7,867 ppm | |
| Sublethal LC50 (P. xylostella) | 2.1 µg/mL (96h exposure) | |
| Density | 0.91 g/cm³ |
Key Research Gaps
- Metabolic Fate : Limited data on this compound's degradation pathways in soil/water systems.
- Cross-Species Toxicity : Mechanistic studies in non-insect models (e.g., mammals) are needed to assess ecological risks.
- Stereochemical Activity : Further structure-activity relationship (SAR) studies are required to optimize pheromone specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
